6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound with the molecular formula and a molecular weight of 226.07 g/mol. It is characterized by a bicyclic structure that includes a quinoline core, which is a fused ring system containing both benzene and pyridine rings. The compound appears as a white to light yellow powder or crystalline solid, with a melting point ranging from 170 °C to 174 °C . Its CAS number is 3279-90-1.
This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.
These reactions make it a versatile intermediate in organic synthesis.
Research indicates that 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one exhibits various biological activities:
Several methods have been developed for synthesizing 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one:
6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one has several applications:
Interaction studies involving 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one have focused on:
Several compounds share structural similarities with 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
7-Bromo-3,4-dihydroquinolin-2(1H)-one | 14548-51-7 | 0.92 |
5-Bromo-3,4-dihydroquinolin-2(1H)-one | 880094-83-7 | 0.88 |
N-(4-Bromophenyl)-3-phenylpropanamide | 316146-27-7 | 0.95 |
5-Bromo-1-methyl-2-oxoindoline | 20870-90-0 | 0.88 |
6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | 135631-90-2 | 0.87 |
While these compounds share structural features with 6-Bromo-3-phenyldihydroquinolinone, its specific biological activity profile and synthetic versatility set it apart. Its ability to act as an intermediate in complex organic syntheses further enhances its uniqueness within this chemical class .